Regioisomeric Differentiation: 2-Bromo-5-Fluoro vs. 3-Bromo-4-Fluoro Substitution on Benzylpiperidin-3-amine
The target compound, 1-[(2-bromo-5-fluorophenyl)methyl]piperidin-3-amine, is a distinct chemical entity from its positional isomer 1-[(3-bromo-4-fluorophenyl)methyl]piperidin-3-amine. The difference in substitution pattern (2,5 vs. 3,4) on the phenyl ring is not trivial; it alters the vector of the halogen substituents, which can lead to different binding interactions with biological targets. While both share the identical molecular formula C12H16BrFN2 and molecular weight 287.17, their physical properties and reactivity are likely to diverge due to the changed electronic distribution.
| Evidence Dimension | Structural Regioisomerism |
|---|---|
| Target Compound Data | Substitution: 2-Bromo, 5-Fluoro. SMILES: NC1CCCN(Cc2cc(F)ccc2Br)C1 |
| Comparator Or Baseline | Comparator: 1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine. Substitution: 3-Bromo, 4-Fluoro. SMILES: NC1CCCN(Cc2ccc(F)c(Br)c2)C1 |
| Quantified Difference | No quantitative biological activity difference data available in public domain for direct comparison. |
| Conditions | Chemical structure comparison based on CAS registry and SMILES notation. |
Why This Matters
Procurement of the exact regioisomer is critical because a different halogen substitution pattern guarantees a different molecule with potentially divergent biological activity, making substitution a source of error in SAR studies.
